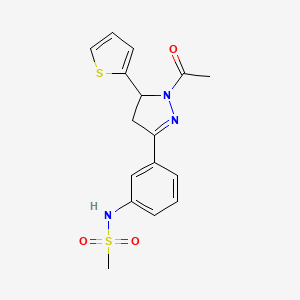

N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

描述

N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a pyrazoline core substituted with acetyl, thiophene, and methanesulfonamide groups. The compound’s synthesis typically involves cyclocondensation reactions followed by functionalization, as seen in related pyrazoline derivatives .

属性

IUPAC Name |

N-[3-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-11(20)19-15(16-7-4-8-23-16)10-14(17-19)12-5-3-6-13(9-12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPHDCFEWYVTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving the formation of the pyrazole core followed by functionalization with the thiophene ring and phenylmethanesulfonamide. Key steps include cyclization reactions to create the pyrazole and subsequent acetylation and sulfonamide formation.

Industrial Production Methods: For industrial-scale production, optimization of these reactions would be essential, focusing on efficient catalysts, high yields, and minimizing by-products. Large-scale reactors, controlled temperatures, and purifications are standard practices.

化学反应分析

Types of Reactions:

Oxidation: Typically involving reagents like peroxides or KMnO4, targeting sulfur or aromatic rings.

Reduction: Potentially with hydrogenation or metal hydrides, focusing on the pyrazole or sulfonamide groups.

Substitution: Various nucleophilic or electrophilic substitutions, especially on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogen reagents, strong acids or bases, depending on the target group.

Major Products: Primary products would include modified sulfonamides, acetyl derivatives, and various substituted pyrazoles, depending on reaction specifics.

科学研究应用

Chemistry: Utilized as an intermediate in organic synthesis, forming more complex molecules for pharmaceuticals.

Biology: Studied for potential enzyme inhibition or as a molecular probe due to its unique structure.

Medicine: Explored for its potential as an anti-inflammatory agent or in cancer research for targeted therapies.

Industry: Possible applications in materials science for developing novel polymers or as a component in specialty chemicals.

作用机制

Comparison with Other Compounds:

Sulfonamides: This compound shares properties with other sulfonamides, known for their antibiotic activity.

Pyrazoles: Similar to other pyrazole compounds, often used in pharmaceuticals for anti-inflammatory or anti-cancer properties.

Thiophenes: Unique in its combination, providing distinctive electronic and binding characteristics compared to solely pyrazole or thiophene-containing compounds.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several analogues share the pyrazoline-methanesulfonamide backbone but differ in substituents:

- N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Replaces the acetyl and thiophene groups with benzoyl and 2-ethoxyphenyl substituents.

- N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide (7c) : Incorporates a benzoxazole ring instead of the phenyl-methanesulfonamide group. It exhibits a melting point of 178–181°C and a molecular ion peak at m/z 396.99 (M+1), suggesting higher thermal stability compared to the target compound .

Table 1: Structural and Physical Comparison

Physicochemical Properties

- Solubility: The methanesulfonamide group enhances water solubility compared to non-sulfonamide analogues, such as quinolinone derivatives () .

- Thermal Stability : Benzoxazole-containing analogues (e.g., 7c) exhibit higher melting points (>170°C) than the target compound, likely due to rigid aromatic systems .

生物活性

N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with thiophene and an acetyl group. Its structure suggests potential interactions with various biological targets, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O2S |

| Molecular Weight | 345.41 g/mol |

| Key Functional Groups | Pyrazole, Thiophene, Sulfonamide |

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with molecular targets such as enzymes or receptors through:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

The presence of the sulfonamide group suggests that the compound may inhibit specific enzymes by binding to their active sites, a characteristic feature of many sulfonamide derivatives.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Substituted pyrazoles have been shown to possess antimicrobial properties against various bacterial and fungal strains. The presence of the thiophene group in this compound may enhance its effectiveness against pathogens .

- Antitumor Potential : Pyrazole derivatives are known for their inhibitory effects on key cancer-related kinases such as BRAF(V600E) and EGFR. Investigations into this compound could reveal similar antitumor activity .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for further therapeutic exploration .

Case Studies

- Antimicrobial Testing : In vitro studies have demonstrated that related pyrazole compounds show significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a promising candidate for developing new antibiotics .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the functional groups of pyrazole derivatives to optimize their biological activities. Understanding SAR is crucial for enhancing the efficacy and specificity of this compound against targeted diseases .

Future Directions

Further research is necessary to fully understand the biological activity of this compound. Suggested areas for future studies include:

- In vitro and In vivo Studies : Comprehensive testing in controlled laboratory settings and animal models to evaluate the compound's efficacy and safety.

- Mechanistic Studies : Detailed investigations into how the compound interacts with specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。